molecular formula C26H26N2OS B2683703 4-(4-(Benzyloxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 391228-44-7

4-(4-(Benzyloxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B2683703
CAS RN: 391228-44-7
M. Wt: 414.57
InChI Key: PCFVKULZSIUTNB-UHFFFAOYSA-N
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Description

4-(4-(Benzyloxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C26H26N2OS and its molecular weight is 414.57. The purity is usually 95%.
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Scientific Research Applications

Facile Synthesis and Antimicrobial Activity

Research by Elkholy and Morsy (2006) illustrates the synthesis of quinoline derivatives, including steps and reactivity with various compounds, leading to derivatives with potential antimicrobial activity. Their approach to synthesizing 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its reactivity towards various reagents highlights the compound's significance in developing antimicrobial agents Elkholy & Morsy, 2006.

Antifungal Properties Evaluation

Gholap et al. (2007) focused on the synthesis of a series of quinoline derivatives and evaluating their antifungal properties. This study underscores the compound's potential role in addressing fungal infections through the synthesis and biological evaluation of novel quinoline derivatives Gholap et al., 2007.

Heterocyclic Compound Synthesis

Abdallah, Hassaneen, and Abdelhadi (2009) elaborated on synthesizing tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety, showcasing the compound's utility in constructing complex heterocyclic systems. Their work emphasizes the versatility of quinoline derivatives in synthesizing diverse heterocyclic compounds with potential applications in various fields Abdallah et al., 2009.

Novel Synthesis Approaches

Al-Issa (2012) described new synthetic pathways to pyridine and fused pyridine derivatives, demonstrating the compound's relevance in exploring novel synthetic routes and potential applications in developing new chemical entities Al-Issa, 2012.

Alkaloid Synthesis

Blank and Opatz (2011) provided insights into the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, starting from a deprotonated α-aminonitrile. Their research highlights the compound's significance in alkaloid synthesis, offering a pathway to synthesizing complex natural products Blank & Opatz, 2011.

properties

IUPAC Name

4-(4-phenylmethoxyphenyl)-2-propylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c1-2-16-30-26-23(17-27)25(22-10-6-7-11-24(22)28-26)20-12-14-21(15-13-20)29-18-19-8-4-3-5-9-19/h3-5,8-9,12-15H,2,6-7,10-11,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFVKULZSIUTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Benzyloxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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